

# Application Notes and Protocols for 2,1-Benzisoxazole-3-carboxylic acid

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## Compound of Interest

Compound Name: 2,1-Benzisoxazole-3-carboxylic acid

Cat. No.: B1266885

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These application notes provide a comprehensive overview of the experimental use of **2,1-Benzisoxazole-3-carboxylic acid**, a versatile heterocyclic compound with demonstrated biological activities. This document includes key data, detailed experimental protocols for its synthesis and biological evaluation, and workflow diagrams to guide researchers in their studies.

## Overview of 2,1-Benzisoxazole-3-carboxylic acid

**2,1-Benzisoxazole-3-carboxylic acid**, also known as anthranilic acid isostere, is a bicyclic aromatic compound. Its structure is characterized by a fusion of benzene and isoxazole rings, with a carboxylic acid group at position 3. This scaffold is of significant interest in medicinal chemistry due to its potential as a building block for the synthesis of various biologically active molecules.<sup>[1][2]</sup> Derivatives of 2,1-benzisoxazole have shown a wide range of pharmacological properties, including antimicrobial, antiplasmodial, and anticancer activities.<sup>[1][3]</sup>

## Quantitative Biological Activity Data

The following table summarizes the reported in vitro biological activities of **2,1-Benzisoxazole-3-carboxylic acid**.

Biological Activity	Test System	Parameter	Value	Reference
Antiplasmodial Activity	Plasmodium falciparum (FcB1, chloroquine-resistant)	IC <sub>50</sub>	> 60 µM	[3]
Cytotoxicity	MCF7 (human breast cancer cell line)	IC <sub>50</sub>	> 60 µM	[3]
Antimicrobial Activity	Various bacterial and fungal strains	MIC	Weak activity	[1][3]

Note: The parent compound, **2,1-Benzisoxazole-3-carboxylic acid**, demonstrates weak intrinsic antiplasmodial and cytotoxic activity. However, it serves as a crucial starting material for the synthesis of more potent derivatives.

## Experimental Protocols

### Synthesis of 2,1-Benzisoxazole-3-carboxylic acid

A common method for the synthesis of 2,1-benzisoxazoles involves the cyclization of ortho-substituted benzene derivatives.[4]

Protocol: Synthesis from 2-Nitro-m-toluic acid

- Oxidation: Dissolve 2-nitro-m-toluic acid in a suitable solvent (e.g., pyridine).
- Add an oxidizing agent, such as potassium permanganate (KMnO<sub>4</sub>), portion-wise while maintaining the reaction temperature below 40°C.
- Stir the mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

- Work-up: Acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the product.
- Filter the precipitate, wash with water, and dry to obtain crude **2,1-Benzisoxazole-3-carboxylic acid**.
- Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure **2,1-Benzisoxazole-3-carboxylic acid**.

## Synthesis of 3-Substituted-2,1-benzisoxazoles

**2,1-Benzisoxazole-3-carboxylic acid** is a key intermediate for the synthesis of various 3-substituted derivatives.[3][5][6]

Protocol: Synthesis of an Amide Derivative (Example)

- Acid Chloride Formation: To a solution of **2,1-Benzisoxazole-3-carboxylic acid** in an anhydrous solvent (e.g., toluene), add oxalyl chloride dropwise at room temperature under a nitrogen atmosphere.
- Heat the reaction mixture at 80°C for 16 hours.
- Remove the solvent under reduced pressure to obtain the crude acid chloride.
- Amidation: Dissolve the crude acid chloride in a dry solvent (e.g., toluene).
- Add a solution of the desired amine (e.g., aniline) in the same solvent dropwise at room temperature.
- Stir the reaction mixture for 1 hour.
- Work-up and Purification: Wash the reaction mixture with brine, dry the organic layer over anhydrous magnesium sulfate, and evaporate the solvent. Purify the crude product by column chromatography on silica gel.[3]

## In Vitro Antiplasmodial Activity Assay (SYBR Green I-based Fluorescence Assay)

This protocol is adapted from general procedures for assessing the antiplasmodial activity of compounds against *Plasmodium falciparum*.

- Parasite Culture: Maintain a continuous culture of chloroquine-resistant *P. falciparum* (e.g., FcB1 strain) in human erythrocytes (O+) in RPMI-1640 medium supplemented with 10% human serum, 25 mM HEPES, and 25 mM NaHCO<sub>3</sub> at 37°C in a gas mixture of 5% CO<sub>2</sub>, 5% O<sub>2</sub>, and 90% N<sub>2</sub>.
- Assay Preparation: Synchronize the parasite culture to the ring stage.
- Prepare a parasite suspension with 2% hematocrit and 1% parasitemia in a 96-well microtiter plate.
- Add serial dilutions of **2,1-Benzisoxazole-3-carboxylic acid** (typically from 100 µM to 0.1 µM) to the wells. Include positive (chloroquine) and negative (solvent) controls.
- Incubate the plate for 72 hours under the same culture conditions.
- Lysis and Staining: After incubation, lyse the erythrocytes by adding a lysis buffer containing SYBR Green I dye.
- Incubate the plate in the dark at room temperature for 1 hour.
- Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.
- Data Analysis: Calculate the 50% inhibitory concentration (IC<sub>50</sub>) by plotting the percentage of parasite growth inhibition against the log of the compound concentration.

## In Vitro Cytotoxicity Assay (MTT Assay)

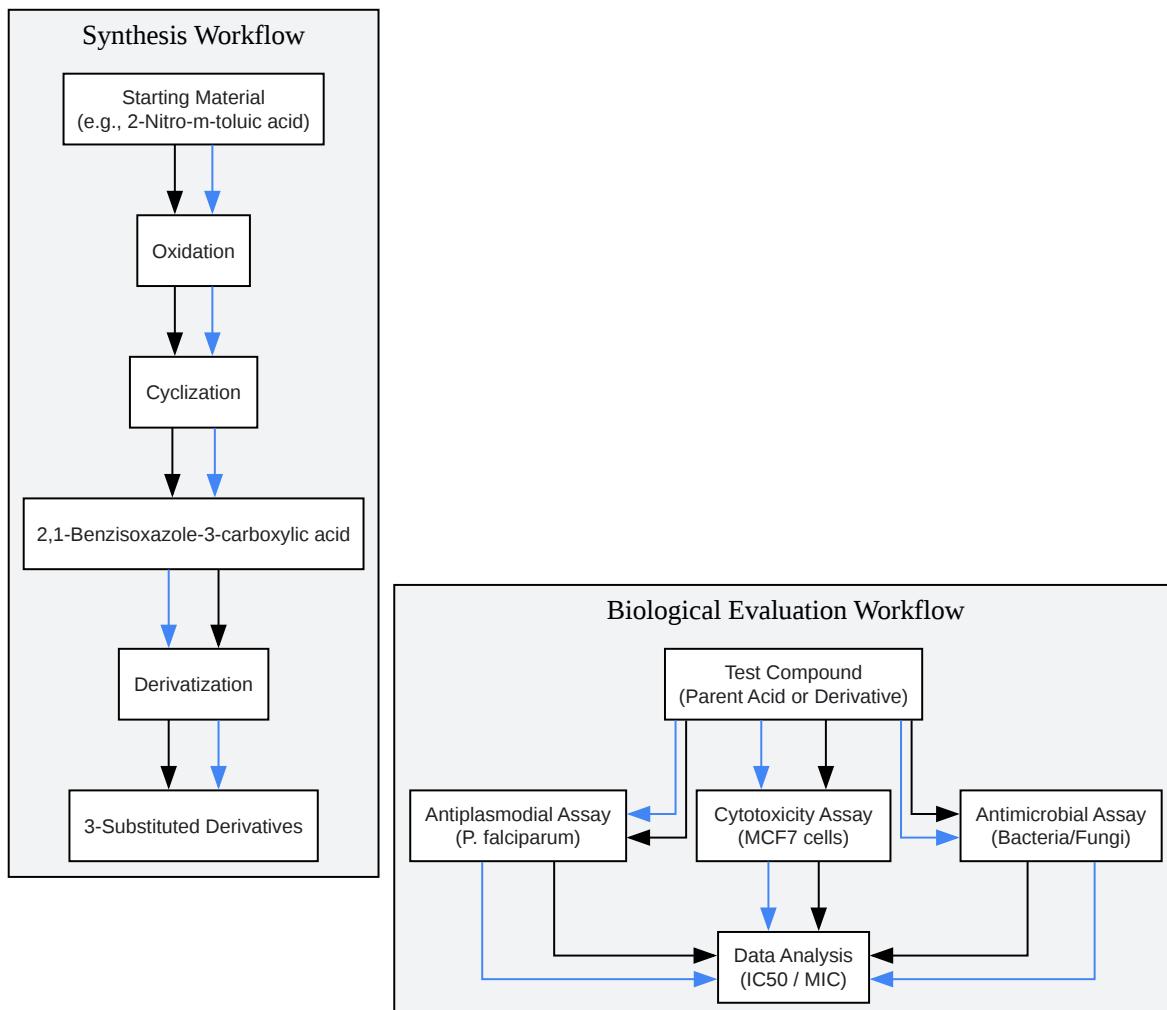
This protocol outlines a standard procedure for evaluating the cytotoxicity of a compound against a cancer cell line.[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)

- Cell Culture: Culture MCF7 human breast cancer cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO<sub>2</sub>.

- Cell Seeding: Seed the cells into a 96-well plate at a density of  $5 \times 10^3$  cells per well and allow them to adhere overnight.
- Compound Treatment: Treat the cells with various concentrations of **2,1-Benzisoxazole-3-carboxylic acid** (e.g., from 100  $\mu\text{M}$  to 0.1  $\mu\text{M}$ ) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
- MTT Addition: After the incubation period, add 20  $\mu\text{L}$  of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
- Formazan Solubilization: Remove the medium and add 150  $\mu\text{L}$  of DMSO to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the  $\text{IC}_{50}$  value.

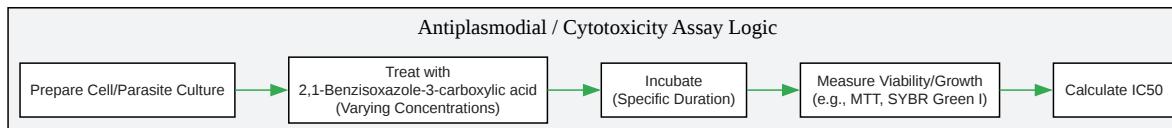
## Visualized Workflows and Pathways

Due to the limited specific information on the mechanism of action for the antiplasmodial and cytotoxic effects of **2,1-Benzisoxazole-3-carboxylic acid**, a detailed signaling pathway cannot be accurately constructed. However, the following diagrams illustrate the general experimental workflows.



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Caption: General workflow for the synthesis and biological evaluation of **2,1-Benzisoxazole-3-carboxylic acid** and its derivatives.



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Caption: Logical flow of an in vitro assay to determine the IC50 value of **2,1-Benzisoxazole-3-carboxylic acid**.

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